Cas no 92-05-7 (1,1'-biphenyl-3,4-diol)

1,1'-biphenyl-3,4-diol structure
1,1'-biphenyl-3,4-diol structure
Productnaam:1,1'-biphenyl-3,4-diol
CAS-nummer:92-05-7
MF:C12H10O2
MW:186.2066
MDL:MFCD00041746
CID:804324
PubChem ID:7075

1,1'-biphenyl-3,4-diol Chemische en fysische eigenschappen

Naam en identificatie

    • [1,1'-Biphenyl]-3,4-diol
    • (1,1'-Biphenyl)-3,4-diol
    • 3,4-Biphenyldiol
    • 3',4'-dihydroxy-1,1'-biphenyl
    • 3,4-Dihydroxybiphenyl
    • 4-Phenyl-1,2-benzenediol
    • 4-PHENYLCATECHOL
    • 4-Phenylpyrocatechol
    • biphenyl-3,4-diol
    • 1,1'-biphenyl-3,4-diol
    • Biphenyl, 3,4-dihydroxy
    • HMS1581P06
    • A903505
    • EN300-1599483
    • 4-phenylbenzene-1,2-diol
    • [1,4-diol
    • NSC-1267
    • DTXSID0059039
    • PD005150
    • 4mmm
    • DB07478
    • NSC1267
    • InChI=1/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
    • SCHEMBL928289
    • Q27096697
    • Z1198148367
    • BP7
    • T7L7XJ8RU1
    • QDNPCYCBQFHNJC-UHFFFAOYSA-
    • 3.4-Biphenyldiol
    • CS-0235672
    • NS00039430
    • 92-05-7
    • MFCD00041746
    • 1,2-Benzenediol, 4-phenyl-
    • AI3-17381
    • AKOS006275086
    • EINECS 202-121-6
    • CHEMBL475398
    • 4,5-DIHYDROXYBIPHENYL
    • PYROCATECHOL, 4-PHENYL-
    • Y10998
    • Cambridge id 5510868
    • Oprea1_102735
    • NSC 1267
    • UNII-T7L7XJ8RU1
    • MDL: MFCD00041746
    • Inchi: InChI=1S/C12H10O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,13-14H
    • InChI-sleutel: QDNPCYCBQFHNJC-UHFFFAOYSA-N
    • LACHT: C1=CC=C(C=C1)C2=CC(=C(C=C2)O)O

Berekende eigenschappen

  • Exacte massa: 186.06800
  • Monoisotopische massa: 186.068079557g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 1
  • Complexiteit: 175
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.6
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.1032 (rough estimate)
  • Smeltpunt: 139.35°C
  • Kookpunt: 280.69°C (rough estimate)
  • Brekindex: 1.6010 (estimate)
  • PSA: 40.46000
  • LogboekP: 2.76480

1,1'-biphenyl-3,4-diol Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
Enamine
EN300-1599483-100mg
[1,1'-biphenyl]-3,4-diol
92-05-7 95.0%
100mg
$265.0 2023-09-23
Aaron
AR003BL2-500mg
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
500mg
$842.00 2024-07-18
Enamine
EN300-1599483-50mg
[1,1'-biphenyl]-3,4-diol
92-05-7 95.0%
50mg
$177.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1306342-250mg
[1,1'-biphenyl]-3,4-diol
92-05-7 98%
250mg
¥4024.00 2024-04-25
Aaron
AR003BL2-10g
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
10g
$4531.00 2024-07-18
abcr
AB496512-1g
[1,1'-Biphenyl]-3,4-diol; .
92-05-7
1g
€1159.00 2025-03-19
A2B Chem LLC
AB53882-100mg
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
100mg
$314.00 2024-07-18
A2B Chem LLC
AB53882-500mg
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
500mg
$661.00 2024-07-18
A2B Chem LLC
AB53882-50mg
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
50mg
$222.00 2024-07-18
A2B Chem LLC
AB53882-1g
[1,1'-Biphenyl]-3,4-diol
92-05-7 95%
1g
$838.00 2024-07-18

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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:92-05-7)1,1'-biphenyl-3,4-diol
A903505
Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):361.0/687.0